molecular formula C19H16N4O3S B2437896 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 396720-52-8

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No.: B2437896
CAS No.: 396720-52-8
M. Wt: 380.42
InChI Key: FZLVXLIGVAYNJZ-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Scientific Research Applications

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has several scientific research applications:

Preparation Methods

The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2-methylphenyl group: This step often involves a substitution reaction where the 2-methylphenyl group is introduced to the thieno[3,4-c]pyrazole core.

    Amidation: The final step involves the formation of the benzamide group through a reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-2-4-8-16(12)22-18(14-10-27-11-15(14)21-22)20-19(24)13-7-3-5-9-17(13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVXLIGVAYNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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